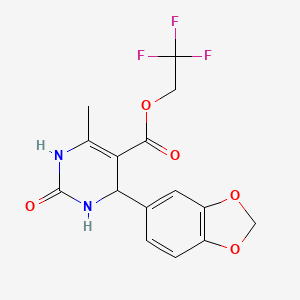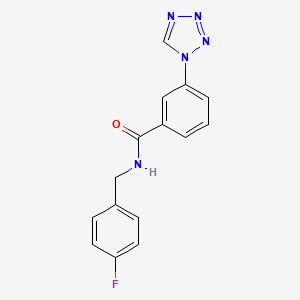![molecular formula C16H14ClNO2 B4958968 1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)
1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one, commonly known as Clomiphene, is a synthetic non-steroidal compound that is widely used in scientific research. It is an important tool in the study of reproductive endocrinology and has been extensively researched for its effects on fertility and ovulation. Clomiphene is also used in the treatment of certain medical conditions such as polycystic ovary syndrome (PCOS) and male infertility.
作用機序
The mechanism of action of Clomiphene involves its ability to bind to estrogen receptors in the hypothalamus and pituitary gland. This results in the inhibition of negative feedback on the release of gonadotropin-releasing hormone (GnRH), which in turn leads to an increase in the release of LH and FSH. This increase in LH and FSH stimulates the ovaries to produce and release mature oocytes, leading to ovulation.
Biochemical and Physiological Effects:
Clomiphene has a number of biochemical and physiological effects on the body. It has been shown to increase levels of LH and FSH, which in turn stimulates the production of estrogen and progesterone. Clomiphene has also been shown to increase the thickness of the endometrial lining, which is important for implantation of a fertilized egg. In addition, Clomiphene has been found to have antiestrogenic effects on the cervix and vagina, which can lead to an increase in the quality and quantity of cervical mucus.
実験室実験の利点と制限
Clomiphene is a valuable tool for scientists studying reproductive endocrinology. It is relatively inexpensive and easy to obtain, making it accessible to a wide range of researchers. Clomiphene is also effective in inducing ovulation in women with ovulatory disorders, making it a useful tool for studying the effects of ovulation on the menstrual cycle. However, there are some limitations to the use of Clomiphene in lab experiments. It is not effective in inducing ovulation in all women, and some women may experience side effects such as hot flashes and mood changes.
将来の方向性
There are a number of future directions for Clomiphene research. One area of focus is the development of new drugs that target the same receptors as Clomiphene but with fewer side effects. Another area of interest is the use of Clomiphene in combination with other drugs to improve ovulation induction in women with ovulatory disorders. Finally, there is a need for further research into the long-term effects of Clomiphene on fertility and reproductive health.
合成法
The synthesis of Clomiphene involves the condensation of 4-chlorobenzaldehyde with 3-methoxyaniline in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with ethyl acetoacetate to form the final compound. The synthesis of Clomiphene is a complex process that requires careful attention to detail and a high degree of expertise.
科学的研究の応用
Clomiphene is widely used in scientific research to study the mechanisms of ovulation and fertility. It is commonly used as a tool to induce ovulation in women with ovulatory disorders and has been shown to be effective in increasing the number of ovulatory cycles. Clomiphene is also used in the treatment of male infertility, where it has been shown to improve sperm count and motility. In addition, Clomiphene has been studied for its effects on hormone levels and has been found to increase levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-10-9-16(19)12-5-7-13(17)8-6-12/h2-11,18H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMIZDYWZGNWAP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)
![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)


![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4958958.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)
![N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)

